molecular formula C9H12N2O B15072072 2-(2-(Aziridin-1-yl)ethoxy)pyridine

2-(2-(Aziridin-1-yl)ethoxy)pyridine

Cat. No.: B15072072
M. Wt: 164.20 g/mol
InChI Key: LNOBYFOJZKTLMF-UHFFFAOYSA-N
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Description

2-(2-(Aziridin-1-yl)ethoxy)pyridine is an organic compound that features a pyridine ring substituted with an ethoxy group, which is further connected to an aziridine moiety Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(Aziridin-1-yl)ethoxy)pyridine typically involves the reaction of 2-chloroethanol with pyridine to form 2-(2-chloroethoxy)pyridine. This intermediate is then reacted with aziridine under basic conditions to yield the target compound. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of aziridine derivatives, including this compound, often involves the use of high-temperature dehydration processes or base-induced sulfate elimination from aminoethanol derivatives . These methods are scalable and can produce the compound in significant quantities for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-(2-(Aziridin-1-yl)ethoxy)pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, halides

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products:

    Ring-Opened Amines: Formed from nucleophilic ring-opening reactions

    N-Oxides: Formed from oxidation reactions

    Substituted Pyridines: Formed from substitution reactions

Mechanism of Action

The mechanism of action of 2-(2-(Aziridin-1-yl)ethoxy)pyridine primarily involves the nucleophilic ring-opening of the aziridine moiety. This reaction can lead to the formation of reactive intermediates that can alkylate nucleophilic sites in biological molecules such as DNA and proteins. The compound’s reactivity is influenced by the electron-withdrawing effects of the pyridine ring, which can stabilize the aziridinium ion intermediate formed during the reaction .

Comparison with Similar Compounds

Uniqueness: 2-(2-(Aziridin-1-yl)ethoxy)pyridine is unique due to the presence of both the aziridine and pyridine moieties, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the development of novel materials and pharmaceuticals.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

2-[2-(aziridin-1-yl)ethoxy]pyridine

InChI

InChI=1S/C9H12N2O/c1-2-4-10-9(3-1)12-8-7-11-5-6-11/h1-4H,5-8H2

InChI Key

LNOBYFOJZKTLMF-UHFFFAOYSA-N

Canonical SMILES

C1CN1CCOC2=CC=CC=N2

Origin of Product

United States

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